N-[4-(cyanomethyl)phenyl]-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide
Description
N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide is a complex organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to an oxamide structure
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-N'-methyl-N'-[(1-methylpyrrolidin-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-20-10-8-14(11-20)12-21(2)17(23)16(22)19-15-5-3-13(4-6-15)7-9-18/h3-6,14H,7-8,10-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQVQDCDANVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C)C(=O)C(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide typically involves the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable aryl halide with a cyanomethylating agent under basic conditions.
Attachment of the oxamide moiety: The cyanomethylated aryl compound is then reacted with an appropriate oxamide precursor, often involving a condensation reaction.
Introduction of the pyrrolidinyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide
- N-(4-cyanomethylphenyl)-N’-ethyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-N’-methyl-N’-[(1-methylpyrrolidin-3-yl)methyl]oxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
